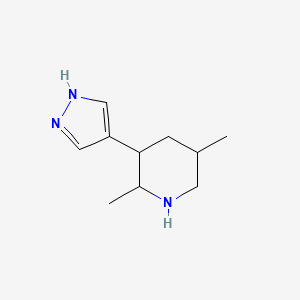

2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-7-3-10(8(2)11-4-7)9-5-12-13-6-9/h5-8,10-11H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

LSWYLVMCKIGGIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(NC1)C)C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine and Its Precursors

Retrosynthetic Analysis of the 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the design of a synthetic route. The primary disconnections involve the C-N and C-C bonds of the piperidine (B6355638) ring and the bond connecting the piperidine and pyrazole (B372694) moieties.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection A (C-N bond): This approach involves the cyclization of a linear amino precursor. The challenge lies in controlling the stereochemistry at the C2, C3, and C5 positions during the ring-closing step.

Disconnection B (C-C bond): This strategy focuses on forming a key C-C bond within the piperidine ring, for instance, through an intramolecular Michael addition or a ring-closing metathesis reaction.

Disconnection C (Piperidine-Pyrazole bond): This disconnection suggests the synthesis of a pre-functionalized piperidine and a pyrazole derivative, followed by their coupling. This approach can simplify the synthesis by allowing for the separate, optimized synthesis of each heterocyclic core.

The choice of a specific retrosynthetic pathway will depend on the availability of starting materials, the desired stereochemical outcome, and the efficiency of the key bond-forming reactions.

Established and Emerging Strategies for Piperidine Ring Construction

The piperidine scaffold is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methodologies for its construction. ijnrd.org

Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, often proceeding with high levels of stereocontrol. nih.gov These reactions typically involve the formation of a C-N or C-C bond in an acyclic precursor. Common methods include:

Reductive Amination of Dicarbonyl Compounds: The condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the resulting imine/enamine, can afford substituted piperidines.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a widely used method for constructing the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclizations of unsaturated N-haloamines or other radical precursors offer a versatile approach to piperidine synthesis. figshare.com

Table 1: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Key Precursor | Bond Formed | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 1,5-Dicarbonyl compound and amine | C-N | Readily available starting materials | Can lead to mixtures of stereoisomers |

| Aza-Michael Addition | Amino-α,β-unsaturated carbonyl | C-C or C-N | Often highly diastereoselective | Requires specific precursor synthesis |

| Radical Cyclization | Unsaturated N-haloamine | C-C | Tolerant of various functional groups | Use of potentially toxic tin reagents |

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of a wide variety of cyclic compounds, including substituted piperidines. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cyclic olefin. For the synthesis of piperidines, an acyclic amino-diene precursor is required. The resulting unsaturated piperidine can then be hydrogenated to afford the saturated heterocycle.

The success of RCM is highly dependent on the nature of the catalyst and the substrate. The strategic placement of substituents on the diene precursor can influence the stereochemical outcome of the subsequent hydrogenation step.

One-pot reductive amination and cyclization cascades provide an efficient means of constructing the piperidine ring from simple, acyclic starting materials. These reactions often involve the in-situ formation of an imine or enamine, which then undergoes an intramolecular cyclization. For example, the reaction of an amino-aldehyde or amino-ketone can lead directly to the piperidine core. mdpi.com The stereochemical outcome of these cascade reactions can often be controlled by the choice of catalyst and reaction conditions.

Approaches for Regioselective Introduction of the 1H-Pyrazole Moiety

The regioselective synthesis of substituted pyrazoles is a well-established field of heterocyclic chemistry. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov

For the synthesis of a 4-substituted pyrazole, such as that in the target molecule, several strategies can be employed:

From a Pre-functionalized 1,3-Dicarbonyl Compound: A 1,3-dicarbonyl compound bearing a suitable substituent at the C2 position can be reacted with hydrazine to yield the corresponding 4-substituted pyrazole.

Direct Functionalization of the Pyrazole Ring: Electrophilic substitution reactions on the pyrazole ring, such as halogenation or formylation, typically occur at the C4 position. The Vilsmeier-Haack reaction, for instance, provides a reliable method for the introduction of a formyl group at the C4 position of the pyrazole ring, which can then be further elaborated. nih.gov

1,3-Dipolar Cycloaddition: The reaction of a sydnone (B8496669) with an alkyne can lead to the formation of a pyrazole ring. The regioselectivity of this cycloaddition is dependent on the nature of the substituents on both the sydnone and the alkyne. acs.org

Table 2: Methods for the Synthesis of 4-Substituted Pyrazoles

| Method | Key Reagents | Regioselectivity | Scope |

|---|---|---|---|

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl and Hydrazine | Dependent on diketone substitution | Broad |

| Vilsmeier-Haack Reaction | Pyrazole and POCl₃/DMF | High for C4-formylation | Good for electron-rich pyrazoles |

| 1,3-Dipolar Cycloaddition | Sydnone and Alkyne | Dependent on substituents | Versatile |

In the context of synthesizing this compound, a plausible approach would involve the synthesis of a piperidine precursor bearing a latent 1,3-dicarbonyl functionality at the C3 position, which could then be cyclized with hydrazine to form the pyrazole ring. Alternatively, a pre-formed 4-functionalized pyrazole could be coupled to the piperidine ring. researchgate.net

Advanced Stereoselective Synthesis of this compound

Controlling the relative and absolute stereochemistry of the three stereocenters in this compound is a significant synthetic hurdle. Advanced stereoselective methods are required to achieve the desired diastereomer with high purity.

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary attached to the nitrogen atom or another part of the precursor can direct the stereochemical outcome of key bond-forming reactions, such as cyclization or the introduction of substituents. The auxiliary can then be removed in a subsequent step.

Asymmetric Catalysis: The use of chiral catalysts for reactions such as hydrogenation, reductive amination, or Michael additions can provide enantiomerically enriched piperidine derivatives. nih.gov For example, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could establish the stereocenters at C2 and C5. acs.org

Substrate-Controlled Diastereoselection: The existing stereocenters in a chiral, non-racemic starting material can influence the stereochemical outcome of subsequent reactions. This approach is particularly useful in the synthesis of complex molecules from the chiral pool.

A potential stereoselective route to a specific diastereomer of this compound could involve the asymmetric synthesis of a 2,5-dimethyl-substituted piperidine precursor, followed by the diastereoselective introduction of the pyrazole moiety at the C3 position. The stereochemical outcome of the pyrazole introduction would be influenced by the existing stereocenters on the piperidine ring.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis is a cornerstone in the synthesis of chiral piperidines, offering an efficient route to enantiomerically enriched products. dicp.ac.cn For the 2,5-dimethylpiperidine (B1348548) core, catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor is a primary strategy. nih.govrsc.org Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, complexed with chiral ligands, are instrumental in achieving high enantioselectivity. dicp.ac.cnsnnu.edu.cn

For instance, the asymmetric hydrogenation of a 2,5-dimethyl-3-substituted pyridine can be achieved using a chiral iridium catalyst with a P,N-ligand. This approach often proceeds via an outer-sphere dissociative mechanism. nih.gov Another effective method involves the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) intermediate with an appropriate boronic acid, which can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn

| Catalyst System | Substrate Type | Key Features | Reference |

| Iridium(I) with P,N-Ligand | 2,5-Dimethyl-3-substituted Pyridinium (B92312) Salt | Proceeds through outer-sphere dissociative mechanism. | nih.gov |

| Rhodium with Chiral Ligand | Dihydropyridine Intermediate | Asymmetric carbometalation via a reductive Heck-type process. | snnu.edu.cn |

| Ruthenium Nanocatalyst | 2,5-Dimethylpyridine (B147104) Derivative | Heterogeneous catalysis, often requiring high pressure and temperature. | nih.gov |

These catalytic methods are advantageous due to their step-economy and the potential for high enantiomeric excess, which is crucial for the synthesis of biologically active molecules. dicp.ac.cn

Diastereoselective Control in Building the 2,5-Dimethyl Substitution Pattern

Achieving the desired diastereoselectivity in the 2,5-dimethyl substitution pattern of the piperidine ring is a significant synthetic challenge. The relative stereochemistry of the two methyl groups (cis or trans) profoundly influences the molecule's three-dimensional shape and biological activity. rsc.org

One common strategy involves the hydrogenation of a 2,5-dimethylpyridine precursor. rsc.orgtuodaindus.com The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting piperidine. For example, catalytic hydrogenation often favors the formation of the cis-2,5-dimethylpiperidine isomer due to steric hindrance directing the approach of hydrogen from one face of the pyridine ring. rsc.org

Alternatively, diastereoselective lithiation followed by trapping with an electrophile can be employed. Starting from an N-protected 2-methylpiperidine, deprotonation with a strong base like s-butyllithium can be directed by the existing stereocenter, and subsequent methylation can afford the trans-2,5-disubstituted product. rsc.org Base-mediated epimerization of the less stable diastereomer can also be used to enrich the desired isomer. rsc.org

| Method | Starting Material | Key Reagent/Condition | Predominant Diastereomer | Reference |

| Catalytic Hydrogenation | 2,5-Dimethylpyridine | H₂, Metal Catalyst (e.g., Ru/C) | cis | rsc.orgtuodaindus.com |

| Diastereoselective Lithiation | N-Boc-2-methylpiperidine | s-BuLi, then MeI | trans | rsc.org |

| Base-Mediated Epimerization | cis-2,5-Dimethylpiperidine derivative | Strong Base (e.g., NaOMe) | trans (thermodynamic product) | rsc.org |

Enantioselective Synthesis via Chiral Auxiliaries or Reagents

The use of chiral auxiliaries or reagents provides a classical yet reliable method for establishing the absolute stereochemistry of the piperidine ring. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of a dihydropyridine intermediate to guide a diastereoselective addition reaction that establishes the stereocenters at C2 and C5. For example, chiral oxazolidinones derived from amino acids can be used to direct alkylations or conjugate additions.

Another strategy involves the use of chiral primary amines in a reductive transamination reaction with a pyridinium salt. This method allows the chirality to be induced on the piperidine ring during its formation. dicp.ac.cn While not explicitly demonstrated for the target molecule, this approach offers a promising avenue for the enantioselective synthesis of highly substituted piperidines.

Exploration of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact. nih.govmdpi.com For the pyrazole moiety of the target molecule, several green synthetic methods have been developed. These include microwave-assisted synthesis, reactions in aqueous media, and the use of solvent-free conditions. researchgate.netnih.govresearchgate.net

For instance, the condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring can be efficiently carried out under microwave irradiation, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net One-pot, multi-component reactions are another hallmark of green chemistry, where multiple synthetic steps are combined without isolating intermediates, thus reducing solvent usage and waste generation. researchgate.net

The synthesis of the piperidine ring can also be made greener. The use of heterogeneous catalysts for hydrogenation allows for easier catalyst recovery and recycling. nih.gov Furthermore, exploring biocatalytic methods, such as the use of enzymes for stereoselective reductions, represents a promising area for developing more sustainable synthetic routes.

| Green Chemistry Approach | Synthetic Step | Advantages | References |

| Microwave-Assisted Synthesis | Pyrazole ring formation | Reduced reaction times, increased yields. | nih.govresearchgate.net |

| Solvent-Free Reactions | Pyrazole ring formation | Reduced waste, simplified work-up. | researchgate.netnih.gov |

| Multi-Component Reactions | Pyrazole synthesis | High atom economy, reduced number of steps. | researchgate.net |

| Heterogeneous Catalysis | Piperidine ring formation (hydrogenation) | Catalyst recyclability, simplified purification. | nih.gov |

| Aqueous Media | Pyrazole synthesis | Use of an environmentally benign solvent. | researchgate.net |

Total Synthesis Strategies for Complex Derivatives and Analogues

The total synthesis of complex derivatives and analogues of this compound would likely involve a convergent strategy. This approach entails the separate synthesis of the highly substituted piperidine core and a functionalized pyrazole fragment, followed by their coupling in a late-stage reaction.

The piperidine fragment, containing the 2,5-dimethyl substitution with the correct stereochemistry, could be synthesized using the methods described in the preceding sections. A functional group at the 3-position, such as a halide or a boronic ester, would be necessary for the subsequent coupling reaction.

The pyrazole fragment could be synthesized from simple acyclic precursors. tsijournals.comnih.gov For example, a Vilsmeier-Haack reaction on a hydrazone can provide a pyrazole-4-carbaldehyde, which can then be further functionalized. nih.govmdpi.com Alternatively, a 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a powerful method for constructing the pyrazole ring. researchgate.net

The final coupling of the two fragments could be achieved through a variety of modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, a 3-borylated piperidine could be coupled with a 4-halopyrazole, or a 3-amino piperidine could be coupled with a 4-halopyrazole.

This convergent approach offers flexibility, allowing for the synthesis of a library of analogues by varying the structure of either the piperidine or the pyrazole fragment.

A comprehensive search of scientific literature and spectroscopic databases has revealed a significant lack of published experimental data for the specific chemical compound This compound . Consequently, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested in the prompt.

The advanced structural elucidation and spectroscopic analysis outlined in the user's request necessitates access to specific experimental results from techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, COSY, NOESY, HSQC, HMBC), vibrational spectroscopy (IR and Raman), and mass spectrometry (MS). These analyses are highly specific to the exact molecular structure of the compound .

While searches yielded information on related compounds, such as other pyrazole or piperidine derivatives, using such data would be scientifically inappropriate and would not pertain to this compound. The strict adherence to the provided outline and the focus solely on the requested compound, as per the user's instructions, cannot be fulfilled without the foundational experimental data.

Therefore, the generation of the requested article is not feasible at this time due to the absence of the necessary scientific information in the public domain.

Advanced Structural Elucidation and Spectroscopic Analysis of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine (molecular formula: C₁₀H₁₇N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

| Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 180.1495 | 180.1492 | -1.7 |

This data is hypothetical and for illustrative purposes only.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to further confirm the structure of this compound by analyzing its fragmentation patterns. The protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation of the piperidine (B6355638) and pyrazole (B372694) rings, along with the loss of methyl groups, would provide valuable structural information.

Table 2: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 180.1 | 165.1 | CH₃ | Loss of a methyl group |

| 180.1 | 110.1 | C₄H₈N | Cleavage of the piperidine ring |

| 180.1 | 96.1 | C₅H₁₀N | Fragmentation involving the piperidine moiety |

This data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

This data is hypothetical and for illustrative purposes only.

Co-crystallization Studies and Crystal Engineering Principles

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. In the context of this compound, co-crystallization studies could be pursued to explore its intermolecular interactions. The pyrazole and piperidine moieties both contain hydrogen bond donors and acceptors, making them suitable candidates for forming co-crystals with other molecules (co-formers). Such studies are guided by the principles of crystal engineering, which focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Stereochemistry and Conformational Dynamics of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)

The structure of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine contains three stereogenic centers at positions 2, 3, and 5 of the piperidine (B6355638) ring. This leads to the existence of multiple stereoisomers, which can be broadly categorized into diastereomers and enantiomers.

The relative orientation of the methyl groups at positions 2 and 5 determines the diastereomeric nature of the isomers, which are classified as cis or trans. In the cis-isomer, the two methyl groups are on the same side of the piperidine ring's plane, while in the trans-isomer, they are on opposite sides. Each of these diastereomers is chiral and therefore exists as a pair of enantiomers.

The conformational dynamics of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, further influence the spatial arrangement of the substituents. In the trans-isomer, the thermodynamically most stable conformation is expected to be a chair form where both methyl groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. rsc.org The pyrazolyl group at the 3-position can then be either axial or equatorial, leading to two possible conformers. For the cis-isomer, one methyl group must be in an axial position while the other is equatorial in a chair conformation. researchgate.netyoutube.com This inherent strain makes the cis-isomers generally less stable than their trans counterparts. The pyrazolyl substituent's orientation will also be influenced by the steric and electronic interactions with the adjacent methyl groups.

The complete set of stereoisomers can be systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) to each of the three stereocenters. This results in a total of eight possible stereoisomers (four pairs of enantiomers).

Table 1: Possible Stereoisomers of this compound

| Diastereomer | Absolute Configuration at C2, C3, C5 | Relationship |

|---|---|---|

| trans | (2R, 3R, 5R) | Enantiomer of (2S, 3S, 5S) |

| trans | (2S, 3S, 5S) | Enantiomer of (2R, 3R, 5R) |

| trans | (2R, 3S, 5R) | Enantiomer of (2S, 3R, 5S) |

| trans | (2S, 3R, 5S) | Enantiomer of (2R, 3S, 5R) |

| cis | (2R, 3R, 5S) | Enantiomer of (2S, 3S, 5R) |

| cis | (2S, 3S, 5R) | Enantiomer of (2R, 3R, 5S) |

| cis | (2R, 3S, 5S) | Enantiomer of (2S, 3R, 5R) |

| cis | (2S, 3R, 5R) | Enantiomer of (2R, 3S, 5S) |

Methodologies for Stereoisomer Separation and Purification

The separation of the complex mixture of stereoisomers of this compound into its individual components is a critical step for detailed characterization and evaluation. This is typically achieved through chromatographic and crystallization techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. researchgate.net

For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), have proven to be highly effective. canberra.edu.auutas.edu.au The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, is crucial for achieving optimal resolution. canberra.edu.auresearchgate.net

Table 2: Illustrative Chiral HPLC Parameters for Piperidine Analogue Separation

| Parameter | Description |

|---|---|

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Methyl-tert-butyl ether/Tetrahydrofuran (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline resolution of enantiomeric pairs |

Note: This table is based on methodologies used for analogous piperidine-2,6-dione compounds and represents a potential starting point for method development for this compound. canberra.edu.au

Crystallization-Based Resolution Techniques

Classical resolution via crystallization is a well-established method for separating enantiomers on a larger scale. This technique involves the reaction of the racemic piperidine with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comgoogleapis.com

Commonly used chiral resolving agents for basic compounds like piperidines are chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid. google.comgoogleapis.com After the formation of the diastereomeric salts, a suitable solvent is chosen from which one diastereomer preferentially crystallizes, leaving the other in the mother liquor. The resolved diastereomeric salt is then treated with a base to liberate the enantiomerically pure piperidine.

Process of Crystallization-Based Resolution:

Salt Formation: The racemic mixture of a this compound diastereomer is reacted with an enantiomerically pure chiral acid (e.g., D-tartaric acid) in a suitable solvent.

Fractional Crystallization: The resulting solution is concentrated or cooled to induce crystallization. Due to differing solubilities, one diastereomeric salt crystallizes out of the solution.

Isolation and Purification: The crystals are isolated by filtration and can be recrystallized to enhance diastereomeric purity.

Liberation of Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and regenerate the free base of the now enantiomerically enriched piperidine.

Analysis of Optical Properties

Once the enantiomers are separated, their unique interactions with plane-polarized light can be characterized using techniques such as optical rotation measurements and circular dichroism spectroscopy. These methods are fundamental for confirming enantiomeric purity and determining the absolute configuration of the stereocenters. nih.gov

Optical Rotation Measurements

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. This property, known as optical activity, is quantified by measuring the specific optical rotation ([α]). The measurement is typically performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration.

The sign of the optical rotation (+ for dextrorotatory or - for levorotatory) is a characteristic physical property of a specific enantiomer. For example, a resolved piperidine alcohol has been reported with a specific rotation value of [α]D = +14.09° (c=0.2, CHCl3), indicating it is the dextrorotatory enantiomer. google.com While the magnitude and sign of rotation for the enantiomers of this compound are unknown without experimental data, this technique would be essential for their characterization.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, making it an invaluable tool for determining the absolute configuration of stereocenters. nih.govacs.org

For a molecule like this compound, the experimental CD spectrum would be recorded for a purified enantiomer. This experimental spectrum is then compared to a theoretical spectrum generated using quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov By calculating the predicted CD spectra for different possible absolute configurations (e.g., the (2R, 3R, 5R) and (2S, 3S, 5S) enantiomers), a direct comparison with the experimental data allows for an unambiguous assignment of the true absolute configuration. acs.orgnih.gov This combined experimental and computational approach has become a standard and reliable method for stereochemical elucidation in modern organic chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tartaric acid |

| Mandelic acid |

Conformational Analysis of the Piperidine Ring System

Chair, Boat, and Twist-Boat Conformational Preferences

Similar to cyclohexane, the piperidine ring can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to its staggered arrangement of bonds, which minimizes torsional strain. For substituted piperidines, the chair conformation in which the substituents occupy equatorial positions is typically favored to reduce steric hindrance. nih.govresearchgate.net

In the case of this compound, several diastereomers are possible, each with its own set of conformational possibilities. The relative orientation of the two methyl groups (cis or trans) and the pyrazolyl group will significantly influence the equilibrium between different chair conformations. For a given diastereomer, the piperidine ring will predominantly exist in a chair conformation that places the largest substituents in equatorial positions to minimize unfavorable steric interactions.

The boat conformation is generally a high-energy transition state between chair forms. The twist-boat conformation is an intermediate of lower energy than the pure boat form but is still significantly less stable than the chair conformation for most simple piperidines. However, in certain substituted systems or under specific solvent conditions, the twist-boat conformation can become more populated. nih.gov

Table 1: General Conformational Preferences of Piperidine Rings

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered bonds, minimal torsional and angle strain. |

| Twist-Boat | Intermediate | Less torsional strain than the boat form. |

| Boat | Highest | Eclipsed bonds, significant torsional and steric strain. |

A-strain and 1,3-Diaxial Interactions in Substituted Piperidines

The conformational preferences of the this compound are heavily influenced by steric interactions, particularly A-strain and 1,3-diaxial interactions.

A-strain , or allylic strain, arises from the steric repulsion between a substituent and the atoms of a double bond or, in this context, the pseudo-allylic system involving the nitrogen lone pair. However, in the context of the piperidine ring itself, the more dominant steric factors are the 1,3-diaxial interactions.

1,3-Diaxial interactions are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) located on the same side of the ring at the C3 and C5 positions relative to the substituent. youtube.comyoutube.com These interactions are energetically unfavorable and destabilize the chair conformation. To alleviate this strain, the piperidine ring will preferentially adopt a conformation where the larger substituents are in the equatorial position. researchgate.netrsc.org

For this compound, the conformational equilibrium will be a balance of minimizing the 1,3-diaxial interactions of all three substituents. The relative energetic "cost" of placing each group (methyl vs. pyrazolyl) in an axial position will determine the predominant chair conformation for each diastereomer. For instance, in a trans-2,5-dimethyl isomer, a conformation with both methyl groups equatorial would be highly favored. The orientation of the pyrazolyl group would then depend on its relative stereochemistry. If the pyrazolyl group is also in a position to be equatorial, this would represent the most stable conformer. If it is forced into an axial position, the energetic penalty of its 1,3-diaxial interactions would need to be considered.

Table 2: Estimated Energetic Cost of Axial Substituents (A-values) in Cyclohexane (as an approximation for Piperidine)

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -Aryl | ~3.0 |

Note: A-values represent the free energy difference between the axial and equatorial conformations and can vary slightly in piperidine systems.

Rotational Barriers and Dynamic Processes of Substituents around Single Bonds

The substituents on the piperidine ring are not static but can rotate around the single bonds connecting them to the ring. The pyrazolyl group at the C3 position is of particular interest. The rotation around the C3-C(pyrazolyl) bond will be subject to a rotational barrier due to steric hindrance between the pyrazolyl ring and the adjacent methyl group at C2 and the piperidine ring itself.

Computational studies on similar biaryl systems have shown that the energy barrier to rotation can be significant, potentially leading to the existence of stable rotational isomers (atropisomers) at low temperatures. nih.gov The magnitude of this barrier in this compound would depend on the specific diastereomer and the conformation of the piperidine ring. An equatorial pyrazolyl group would likely have a lower barrier to rotation compared to an axial one, which would experience more severe steric clashes with the axial hydrogens at C1 and C5.

The methyl groups at C2 and C5 also exhibit rotational dynamics, though the barriers to rotation for methyl groups are generally low.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions Influencing Conformation

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In this compound, a hydrogen bond could potentially form between the N-H of the pyrazole (B372694) ring and the nitrogen atom of the piperidine ring.

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Potential Atoms Involved | Influence on Conformation |

| Intramolecular H-Bond | Pyrazole N-H and Piperidine N | Could stabilize a specific chair or twist-boat conformation. |

| Steric Repulsion | Axial substituents and other ring atoms | Destabilizes conformations with axial groups. |

| Dipole-Dipole | C-N and N-H bonds | Influences the overall molecular dipole and interaction with solvents. |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

The secondary amine of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. It typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine + R-X → N-alkyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine + HX

(where R is an alkyl group and X is a halide)

N-Acylation: This reaction introduces an acyl group to the piperidine nitrogen, forming an amide. Acylating agents such as acyl chlorides or anhydrides are commonly used. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct.

Reaction Scheme:

this compound + RCOCl → N-acyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine + HCl

(where R is an alkyl or aryl group)

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-methyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine) | N-acetyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine |

Further alkylation of the tertiary amine resulting from N-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. google.com This reaction typically requires a more reactive alkylating agent and harsher conditions. The resulting quaternary ammonium salt is a positively charged species with a corresponding anion.

Reaction Scheme:

N-alkyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidine + R'-X → N,N-dialkyl-2,5-dimethyl-3-(1H-pyrazol-4-yl)piperidinium halide

(where R and R' are alkyl groups and X is a halide)

Reactivity of the 1H-Pyrazole Moiety

The 1H-pyrazole ring is an aromatic heterocycle and its reactivity is characteristic of such systems. It contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, influencing the ring's electronic properties and reactivity. mdpi.comresearchgate.net

The pyrazole (B372694) ring can undergo electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, electrophilic attack preferentially occurs at the C-4 position of the pyrazole ring, which is the case in the parent compound. globalresearchonline.netrrbdavc.orgpharmaguideline.com Since the C-4 position is already substituted in this compound, electrophilic substitution would be directed to other available positions on the pyrazole ring, though this is generally less favorable. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. scribd.com

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 2,5-Dimethyl-3-(nitro-1H-pyrazol-4-yl)piperidine |

| Halogenation | Br₂/FeBr₃ | 2,5-Dimethyl-3-(bromo-1H-pyrazol-4-yl)piperidine |

| Sulfonation | Fuming H₂SO₄ | 2,5-Dimethyl-3-(sulfo-1H-pyrazol-4-yl)piperidine |

The nitrogen atoms of the pyrazole ring can also be functionalized. The pyrrole-type nitrogen (N-1) can be deprotonated by a strong base and subsequently alkylated or acylated. pharmaguideline.com Alkylation can also occur under neutral or acidic conditions. nih.govmdpi.comsemanticscholar.org

N-Alkylation: Reaction with alkyl halides in the presence of a base will typically lead to alkylation at the N-1 position.

N-Acylation: Reaction with acyl chlorides or anhydrides will similarly result in acylation at the N-1 position.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 2,5-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2,5-Dimethyl-3-(1-acetyl-1H-pyrazol-4-yl)piperidine |

Transformations at the Piperidine Ring Carbons

Transformations directly involving the carbon atoms of the piperidine ring are less common compared to reactions at the nitrogen atom. Under specific conditions, such as radical-mediated reactions or certain enzymatic transformations, functionalization of the piperidine ring carbons could be envisioned, but these are generally not standard laboratory transformations for this type of molecule. nih.gov

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the piperidine or the pyrazole ring, depending on the reagents and reaction conditions.

Oxidation: The piperidine nitrogen is the most susceptible site for oxidation. Treatment with mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of the corresponding N-oxide. More vigorous oxidation could potentially lead to the opening of the piperidine ring. The pyrazole ring is generally resistant to oxidation, but under harsh conditions, degradation of the ring could occur. The secondary amine of the piperidine can also be oxidized to an imine under specific conditions, which serves as a key intermediate for further functionalization.

Reduction: The pyrazole ring, being aromatic, is generally resistant to reduction. However, catalytic hydrogenation under high pressure and temperature, potentially with a rhodium or platinum catalyst, could lead to the saturation of the pyrazole ring to form a pyrazolidine (B1218672) derivative. The piperidine ring is already saturated and thus not susceptible to further reduction.

| Transformation | Reagent(s) | Plausible Product(s) | Conditions |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | Room Temperature |

| Dehydrogenation | Pd/C | 2,5-Dimethyl-3-(1H-pyrazol-4-yl)-2,3,4,5-tetrahydropyridine | High Temperature |

| Pyrazole Reduction | H₂, Rh/C | 2,5-Dimethyl-3-(pyrazolidin-4-yl)piperidine | High Pressure, High Temperature |

Functionalization of C-H Bonds

Direct functionalization of C-H bonds offers an efficient way to modify the structure of this compound without pre-functionalization.

Piperidine Ring: The C-H bonds alpha to the nitrogen atom in the piperidine ring are the most activated for functionalization. One common strategy involves the in-situ formation of an iminium ion intermediate, which can then be attacked by various nucleophiles. acs.org This allows for the introduction of alkyl, aryl, or other functional groups at the C2 and C6 positions of the piperidine ring. The regioselectivity of this reaction would be influenced by the steric hindrance imposed by the existing methyl groups. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes are also a viable method for functionalizing the piperidine ring, with the site of insertion being controllable by the choice of catalyst and nitrogen-protecting group. nih.gov

Pyrazole Ring: The pyrazole ring is amenable to transition-metal-catalyzed C-H functionalization. rsc.org The regioselectivity of these reactions is often directed by the nitrogen atoms. For an N-unsubstituted pyrazole, functionalization typically occurs at the C3 and C5 positions. However, in this specific molecule, the C3 position is already substituted. Therefore, direct C-H functionalization would likely occur at the C5 position of the pyrazole ring. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling the introduction of aryl, alkyl, and other groups.

| Target Site | Reaction Type | Catalyst/Reagent | Plausible Product |

| Piperidine C2/C6 | α-C-H Amination | Photoredox Catalysis | 2-Amino-3,6-dimethyl-5-(1H-pyrazol-4-yl)piperidine |

| Piperidine C2/C6 | α-C-H Arylation | Pd(OAc)₂ / Ligand | 2-Aryl-3,6-dimethyl-5-(1H-pyrazol-4-yl)piperidine |

| Pyrazole C5 | Direct Arylation | Pd(OAc)₂ / Ag₂CO₃ | 2,5-Dimethyl-3-(5-aryl-1H-pyrazol-4-yl)piperidine |

| Pyrazole C5 | C-H Borylation | Ir catalyst / B₂pin₂ | 2,5-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl)piperidine |

Cross-Coupling Reactions Involving Derived Halogenated Analogues

Halogenated derivatives of this compound serve as versatile precursors for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The pyrazole ring is the more likely site for selective halogenation.

Halogenation: Iodination of the pyrazole ring can be achieved with high regioselectivity. Using N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent like ceric ammonium nitrate (B79036) (CAN) would likely introduce an iodine atom at the C5 position of the pyrazole ring. nih.gov

Cross-Coupling Reactions: The resulting 5-iodo-pyrazole derivative can then be used in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would introduce aryl or vinyl groups at the C5 position. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), would yield 5-alkynyl-pyrazole derivatives. nih.gov

Heck Coupling: Reaction with alkenes under palladium catalysis would introduce a vinyl group at the C5 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would lead to the formation of 5-amino-pyrazole derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,5-Dimethyl-3-(5-aryl-1H-pyrazol-4-yl)piperidine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2,5-Dimethyl-3-(5-(phenylethynyl)-1H-pyrazol-4-yl)piperidine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 2,5-Dimethyl-3-(5-styryl-1H-pyrazol-4-yl)piperidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 2,5-Dimethyl-3-(5-(phenylamino)-1H-pyrazol-4-yl)piperidine |

Mechanistic Studies of Key Chemical Transformations

α-C-H Functionalization of the Piperidine Ring: A plausible mechanism for the α-functionalization of the piperidine ring proceeds through the formation of an iminium ion. acs.org This process can be initiated by a single-electron transfer (SET) from the piperidine nitrogen to a photoredox catalyst, followed by hydrogen atom transfer (HAT) to generate an α-amino radical. A second oxidation step then yields the key iminium ion intermediate. This electrophilic species is then readily attacked by a wide range of nucleophiles to afford the α-functionalized piperidine product.

Palladium-Catalyzed Cross-Coupling of Halogenated Pyrazole: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions involving a 5-iodo-pyrazole derivative is well-established. The cycle begins with the oxidative addition of the C-I bond to a Pd(0) complex to form a Pd(II)-pyrazolyl intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational and Theoretical Investigations of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine. These calculations solve the electronic Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. By approximating the electron density, DFT can efficiently calculate the molecule's energy for a given geometry. The geometry is then systematically adjusted to find the minimum energy conformation. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can predict key bond lengths and angles. researchgate.netresearchgate.net These calculations would account for the stereochemistry of the piperidine (B6355638) ring, including the relative orientations of the methyl groups and the pyrazolyl substituent.

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet chemically plausible, optimized geometrical parameters for the cis- and trans-isomers of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Isomer | Predicted Value |

| Bond Length | C2-C3 (piperidine) | cis | 1.54 Å |

| Bond Length | C3-C(pyrazolyl) | cis | 1.51 Å |

| Bond Length | N1-C2 (piperidine) | cis | 1.47 Å |

| Bond Angle | C2-C3-C4 (piperidine) | cis | 111.5° |

| Dihedral Angle | H-C2-C3-H | cis | -55.2° |

| Bond Length | C2-C3 (piperidine) | trans | 1.54 Å |

| Bond Length | C3-C(pyrazolyl) | trans | 1.50 Å |

| Bond Length | N1-C2 (piperidine) | trans | 1.47 Å |

| Bond Angle | C2-C3-C4 (piperidine) | trans | 110.8° |

| Dihedral Angle | H-C2-C3-H | trans | 175.1° |

Ab Initio Methods for Higher-Level Electronic Structure Characterization

Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that are based on first principles without the use of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of accuracy in describing the electronic structure compared to standard DFT. chemeurope.comfiveable.me While computationally more demanding, these methods are invaluable for obtaining a more precise understanding of electron correlation effects, which can be important for accurately predicting energies and properties of heterocyclic compounds. fiveable.me For this compound, these higher-level calculations can serve to validate the results from DFT and provide benchmark data for electronic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack.

Illustrative FMO Data: This table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgacs.org For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape and dynamic behavior in a solution. rsc.orgajms.iq By simulating the molecule's trajectory in a virtual box of solvent molecules (e.g., water), researchers can observe how the piperidine ring puckers and how the pyrazole (B372694) ring rotates. This allows for the identification of the most stable and frequently occurring conformations, as well as the transitions between them. Such simulations are crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard approach for structure elucidation. nih.govaps.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. nih.govruc.dk These predicted spectra can be compared with experimental data to confirm the structure of this compound.

Illustrative Predicted ¹³C NMR Chemical Shifts: The following table shows plausible ¹³C NMR chemical shifts for this compound, calculated using DFT.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C2 | 55.8 |

| Piperidine C3 | 42.1 |

| Piperidine C4 | 28.5 |

| Piperidine C5 | 35.4 |

| Piperidine C6 | 52.3 |

| Pyrazole C3' | 138.9 |

| Pyrazole C4' | 115.7 |

| Pyrazole C5' | 130.2 |

| Methyl on C2 | 18.9 |

| Methyl on C5 | 19.5 |

IR Frequencies: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, providing a theoretical IR spectrum. researchgate.net This calculated spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecule's structure. For this compound, calculations can predict the frequencies of key vibrations such as the N-H stretch of the piperidine and pyrazole rings, C-H stretches of the methyl and ring carbons, and the C=N stretch of the pyrazole ring.

Illustrative Predicted IR Frequencies: This table presents hypothetical, but representative, calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Piperidine NH | 3350 |

| N-H Stretch | Pyrazole NH | 3450 |

| C-H Stretch | Aromatic (Pyrazole) | 3100 |

| C-H Stretch | Aliphatic (Piperidine, Methyl) | 2950-2850 |

| C=N Stretch | Pyrazole Ring | 1580 |

| C-N Stretch | Piperidine Ring | 1100 |

Reaction Pathway Analysis and Transition State Modeling for Proposed Mechanisms

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. wuxiapptec.com This involves locating and characterizing the transition state, which is the highest energy point along the reaction pathway and determines the reaction's activation energy. acs.orgnih.gov For reactions involving this compound, such as N-alkylation or proton transfer, transition state modeling can provide valuable insights into the reaction's feasibility and selectivity. wuxiapptec.com By calculating the energies of reactants, products, and the transition state, the activation energy and reaction energy can be determined, offering a deeper understanding of the reaction's kinetics and thermodynamics.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize and analyze the three-dimensional charge distribution of a molecule. This analysis provides valuable insights into a molecule's reactivity, intermolecular interactions, and pharmacokinetic properties. The MEP surface illustrates the electrostatic potential experienced by a positive point charge as it approaches the molecule, offering a clear depiction of electron-rich and electron-deficient regions.

In the context of this compound, an MEP analysis would reveal the sites most susceptible to electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. The MEP map is typically color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing areas of low electron density (positive electrostatic potential). Intermediate potentials are generally shown in shades of green and yellow.

For this compound, the MEP map is expected to highlight specific areas of interest. The nitrogen atoms of the pyrazole ring are anticipated to be electron-rich, rendering them nucleophilic centers. Consequently, these regions would be depicted in shades of red to orange on the MEP map, indicating their favorability for interacting with electrophiles or participating in hydrogen bond accepting interactions. The hydrogen atom attached to the nitrogen in the pyrazole ring, on the other hand, would exhibit a more positive potential, appearing as a bluish region, making it a likely hydrogen bond donor.

The piperidine ring, being a saturated heterocycle, would generally exhibit a more neutral potential, represented by green coloration. However, the nitrogen atom within the piperidine ring is also expected to be a site of negative potential, albeit potentially less intense than the pyrazole nitrogens, depending on its protonation state and steric environment. The methyl groups attached to the piperidine ring are electron-donating and would slightly increase the electron density in their vicinity.

A hypothetical representation of the electrostatic potential values at key atomic sites of this compound is presented in the table below. These values are illustrative and would be determined with precision through quantum chemical calculations.

| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Inferred Reactivity |

| Pyrazole Ring Nitrogen Atoms (N-H) | -45 to -60 | Nucleophilic |

| Pyrazole Ring Nitrogen Atom | -30 to -45 | Nucleophilic |

| Piperidine Ring Nitrogen Atom | -25 to -40 | Nucleophilic |

| Hydrogen on Pyrazole Nitrogen (N-H) | +35 to +50 | Electrophilic |

| Hydrogen on Piperidine Nitrogen (if protonated) | +40 to +55 | Electrophilic |

| Carbon atoms of the pyrazole ring | -10 to +10 | Relatively Neutral |

| Carbon atoms of the piperidine ring | -5 to +15 | Relatively Neutral |

| Methyl group hydrogens | +5 to +20 | Slightly Electrophilic |

Note: The data presented in this table is hypothetical and serves to illustrate the expected trends in the molecular electrostatic potential of this compound. Actual values would be obtained from specific computational chemistry studies.

The insights gained from MEP mapping are instrumental in understanding the molecule's behavior in a biological system. For instance, the identified nucleophilic and electrophilic sites on this compound can help predict its binding orientation within a receptor pocket. The electron-rich regions (red) would likely interact with electron-deficient counterparts in a binding site, such as positively charged amino acid residues or metal ions. Conversely, the electron-deficient areas (blue) would be attracted to electron-rich residues. This detailed charge distribution analysis is, therefore, a cornerstone of modern drug design and computational medicinal chemistry.

Synthesis and Characterization of Derivatives and Analogues of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Systematic Structural Modifications of the Piperidine (B6355638) Ring (e.g., varying alkyl substituents, ring size)

The piperidine ring is a cornerstone in drug design, and its modification is a common strategy to optimize a compound's pharmacokinetic and pharmacodynamic profile. rsc.org For analogues of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine, modifications can include altering the existing alkyl substituents, changing the ring size, or engaging in scaffold hopping to replace the piperidine with other cyclic systems.

Varying Alkyl Substituents: The position and nature of alkyl groups on the piperidine ring can significantly influence biological activity. For instance, in a series of piperine (B192125) derivatives studied as Monoamine Oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring resulted in a compound with high inhibitory activity for MAO-B. acs.org Similarly, modifying the 2,5-dimethyl substitution pattern on the parent scaffold could lead to analogues with altered potency or selectivity. The synthesis of such derivatives can often be achieved through the hydrogenation of a pre-functionalized pyridine (B92270) ring. researchgate.net

Ring Size and Scaffold Hopping: Altering the ring size or replacing the piperidine moiety entirely are more drastic modifications. Ring contraction to a pyrrolidine (B122466) or expansion to an azepane ring can fundamentally change the conformational constraints of the molecule, impacting receptor binding. In some cases, compounds lacking the piperidine ring altogether become less active, underscoring the importance of this specific heterocycle for activity. acs.org A prominent synthetic route to access piperidine analogues involves the functionalization of preexisting ring systems, allowing for a diverse range of derivatives. researchgate.net The regioselective synthesis of novel heterocyclic amino acids, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, provides versatile building blocks where the piperidine moiety is primed for further modification. mdpi.com

| Modification Type | Specific Example | Synthetic Approach | Observed Outcome/Significance | Reference |

|---|---|---|---|---|

| Varying Alkyl Substituents | Introduction of a 4-methyl group | Synthesis from substituted piperine | High inhibitory activity for MAO-B | acs.org |

| Varying Substituent Position | Para-hydroxy substitution vs. meta-substitution | Synthesis of substituted coumarin-piperidine derivatives | Para-substitution was found to be preferable for MAO inhibitory effect | acs.org |

| Scaffold Removal | Derivatives lacking the piperidine ring | Comparative synthesis | Compounds became less active toward the MAO enzyme | acs.org |

| Scaffold Hopping | Replacement of piperidine with a cyclohexanamine group | Synthesis from substituted piperine | Activity against MAO-B was significantly reduced | acs.org |

Diversification of the Pyrazole (B372694) Ring (e.g., varying substituents on the pyrazole)

The pyrazole ring is an aromatic heterocycle known for its versatility and presence in numerous approved drugs. rsc.orgglobalresearchonline.net It can be substituted at multiple positions, and it exhibits tautomerism, which can influence its reactivity and biological interactions. globalresearchonline.netmdpi.com Diversification of the pyrazole moiety in analogues of this compound is a key strategy for developing new chemical entities.

Common synthetic routes to substituted pyrazoles include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov This method allows for the introduction of a wide variety of substituents. For example, studies on pyrazole derivatives as cannabinoid receptor antagonists revealed that potent and selective activity required specific substitutions, such as a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position. nih.govelsevierpure.com The most potent compound in one such series featured a p-iodophenyl group at the 5-position. nih.gov

Further functionalization can be achieved through standard aromatic substitution reactions. Pyrazole exhibits aromatic properties and can be readily halogenated, nitrated, and sulphonated, typically at the 4-position. globalresearchonline.net More advanced methods, such as the Vilsmeier-Haack reaction, can be used to introduce formyl groups, creating strategic intermediates for further diversification. mdpi.com

| Modification Strategy | Example Substituents | Synthetic Method | Significance | Reference |

|---|---|---|---|---|

| Substitution at N1-position | 2,4-dichlorophenyl | Cyclocondensation with substituted hydrazine (B178648) | Essential for potent CB1 receptor antagonistic activity | nih.govelsevierpure.com |

| Substitution at C5-position | p-chlorophenyl, p-iodophenyl | Cyclocondensation with substituted 1,3-dicarbonyls | p-iodophenyl group led to the most potent CB1 antagonist in the series | nih.gov |

| Substitution at C4-position | Halogens (e.g., Iodo), Nitro, Sulfonic acid | Electrophilic aromatic substitution | Common site for functionalization due to pyrazole's aromaticity | globalresearchonline.netmdpi.com |

| Introduction of Aryl/Alkyl groups | Aryl, alkyl, trifluoromethyl | Condensation reactions | Allows for fine-tuning of steric and electronic properties | nih.gov |

Introduction of Additional Functional Groups to the Core Scaffold

Introducing new functional groups to the pyrazolyl-piperidine scaffold can serve as a linker between the two rings or as a point for further derivatization, profoundly impacting the molecule's properties. Key functional groups explored in related scaffolds include amides, carboxylates, and fused ring systems.

One common strategy involves creating a carboxamide linkage. For cannabinoid receptor antagonists, a piperidinyl carboxamide group attached to the 3-position of the pyrazole ring was identified as a critical structural requirement for high potency. nih.govelsevierpure.com A direct synthetic approach to such systems involves the cyclization of a precursor like tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with a hydrazine component to form a piperidine-fused pyrazolone (B3327878), which is then reacted with isocyanates to yield final products with a carboxamide linkage. researchgate.net

Another approach is the introduction of ester functionalities. The regioselective synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates is achieved by reacting β-enamine diketones (derived from N-Boc-piperidine carboxylic acids) with N-mono-substituted hydrazines. mdpi.com These carboxylated derivatives serve as versatile building blocks for creating more complex molecules, such as peptides or other amide-linked structures. mdpi.com

| Functional Group | Position of Introduction | Synthetic Method | Purpose/Utility | Reference |

|---|---|---|---|---|

| Carboxamide | Pyrazole C3-position, linking to piperidine N | Coupling of a pyrazole carboxylic acid with piperidine | Identified as a key feature for high-potency CB1 antagonists | nih.govelsevierpure.com |

| Carboxamide | Piperidine N-position | Reaction of deprotected piperidine-fused pyrazolone with isocyanates | Generation of novel analogues for biological screening | researchgate.net |

| Carboxylate (Ester) | Pyrazole C4-position | Cyclocondensation of β-enamine diketones with hydrazines | Creates versatile building blocks for further synthesis | mdpi.com |

| Fused Ring System | Across piperidine C3-C4 | Cyclization of tert-butyl- 4-methyl 3-oxopiperidine-1,4-dicarboxylate with hydrazine | Creates a rigid piperidine-fused pyrazolone core scaffold | researchgate.net |

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyrazolyl-piperidine analogues, SAR exploration has revealed key structural features that govern biological activity.

In the development of cannabinoid receptor antagonists, a systematic study of pyrazole derivatives established several critical requirements for potent and selective CB1 receptor activity. nih.gov These included:

A para-substituted phenyl ring at the pyrazole C5-position. The most potent analogue contained a p-iodophenyl group. nih.govelsevierpure.com

A carboxamide group at the pyrazole C3-position, often incorporating the piperidine nitrogen. nih.gov

A 2,4-dichlorophenyl substituent at the pyrazole N1-position. elsevierpure.com

These findings highlight how specific substitutions at defined positions on the pyrazole ring are essential for molecular recognition by the biological target.

Similarly, in the context of MAO inhibitors, SAR studies of piperine derivatives demonstrated the importance of the piperidine ring itself. acs.org Key findings include:

The presence of the piperidine ring is crucial, as its absence leads to less active compounds. acs.org

Substitutions on the piperidine ring modulate activity, with a 4-methyl group enhancing MAO-B inhibition and a para-hydroxy group being more favorable than a meta-hydroxy group for general MAO inhibition. acs.org

The nature of the linker between the piperidine and another aromatic system is also critical; an amide linkage was found to be superior to a thioamide. acs.org

These studies collectively demonstrate that a systematic approach to modifying both the pyrazole and piperidine rings, as well as the linkers between them, is a powerful strategy for modulating the biological properties of this class of compounds.

| Structural Feature | Modification | Effect on Property/Activity | Compound Class | Reference |

|---|---|---|---|---|

| Pyrazole C5-substituent | p-chlorophenyl → p-iodophenyl | Increased potency as a CB1 antagonist | Cannabinoid Receptor Antagonists | nih.gov |

| Pyrazole N1-substituent | Presence of 2,4-dichlorophenyl | Required for potent and selective CB1 antagonism | Cannabinoid Receptor Antagonists | elsevierpure.com |

| Piperidine Ring | Removal of the ring | Drastic reduction in MAO inhibitory activity | MAO Inhibitors | acs.org |

| Piperidine C4-substituent | Introduction of a methyl group | High inhibitory activity for MAO-B | MAO Inhibitors | acs.org |

| Linker Group | Amide vs. Thioamide | Amide linkage provided significantly higher MAO inhibitory activity | MAO Inhibitors | acs.org |

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research on the specific chemical compound This compound within the context of non-biological and non-medicinal advanced chemical and materials science applications. While the constituent moieties, piperidine and pyrazole, are individually well-studied and utilized in these fields, specific data and research findings for this particular compound in the requested areas are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Crafting content for the specified sections and subsections would necessitate speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound".

In the interest of maintaining scientific accuracy and adhering to the user's strict constraints, we must conclude that the information required to construct the requested article is not available. Any attempt to fulfill the request under these circumstances would result in a scientifically unfounded and speculative piece of writing.

Advanced Chemical and Materials Science Applications of 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine Non Biological/non Medicinal

Application as Building Blocks in Polymer Chemistry and Advanced Materials

Incorporation into Polymer Backbones or Side Chains

There is no available research demonstrating the incorporation of 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine into either polymer backbones or side chains. For such a process to be viable, the piperidine (B6355638) or pyrazole (B372694) rings would typically require reactive functional groups (like hydroxyl, carboxyl, or amine groups) that can participate in polymerization reactions (e.g., condensation, addition, or ring-opening polymerizations). The structure of this compound possesses secondary amine and pyrazole protons that could potentially be reactive under specific conditions, but no studies have been published to confirm this.

Functional Materials Development (e.g., optoelectronic, stimuli-responsive)

No studies have been identified that investigate the use of this compound in the development of functional materials.

Optoelectronic Materials: The pyrazole ring, being an aromatic heterocycle, could contribute to the electronic properties of a material. However, without conjugation to other chromophores or extended π-systems, significant optoelectronic activity is unlikely. Research on other pyrazole-containing molecules has shown their potential in this area, but these findings cannot be directly extrapolated to the specific, non-conjugated title compound. researchgate.net

Stimuli-Responsive Materials: The piperidine and pyrazole moieties contain nitrogen atoms that could potentially respond to pH changes by protonation or deprotonation. This could lead to conformational or solubility changes. However, no research has been published that characterizes or utilizes these potential properties for creating stimuli-responsive materials from this compound. nih.govmdpi.com

Potential in Sensor Technologies and Chemo-sensing (non-biological)

There is no published literature on the application of this compound in non-biological sensor technologies. The nitrogen atoms in the pyrazole and piperidine rings could act as coordination sites for metal ions. This property is a common basis for chemosensors. For instance, studies on other pyrazole derivatives have shown their ability to act as optical chemosensors for metal ions like Fe³⁺, Sn²⁺, and Al³⁺. sciforum.net However, without experimental validation, it is not possible to confirm if this compound exhibits similar selective sensing capabilities.

Future Research Directions and Emerging Paradigms for 2,5 Dimethyl 3 1h Pyrazol 4 Yl Piperidine

Development of Novel and Efficient Synthetic Routes for Scalable Production

The advancement of research on 2,5-Dimethyl-3-(1H-pyrazol-4-yl)piperidine hinges on the availability of efficient and scalable synthetic routes. Current methods for constructing pyrazole (B372694) and piperidine (B6355638) rings, while numerous, often face challenges in terms of yield, regioselectivity, stereoselectivity, and environmental impact when applied to complex, multi-substituted targets. nih.govmdpi.com Future efforts must focus on developing novel synthetic strategies that are not only high-yielding but also amenable to large-scale production.

Key areas for exploration include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of substituted pyridines is a common method for piperidine synthesis. nih.gov Research into new heterogeneous and homogeneous catalysts, such as those based on ruthenium, cobalt, or nickel, could provide highly diastereoselective cis-hydrogenation pathways, which would be crucial for controlling the stereochemistry of the 2,5-dimethylpiperidine (B1348548) core. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step, improving atom economy and reducing waste. researchgate.net Designing a one-pot, multi-component reaction that brings together the precursors for the pyrazole and piperidine rings could dramatically streamline the synthesis and facilitate the creation of diverse analogue libraries.

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a sustainable and highly selective route to chiral piperidines. ajchem-a.com The use of enzymes like amine oxidases and ene-imine reductases could facilitate the asymmetric dearomatization of pyridine precursors, yielding stereo-defined piperidine intermediates for subsequent pyrazole ring formation. ajchem-a.com

Gold-Catalyzed Annulation: Gold catalysis has emerged as a powerful tool for constructing nitrogen heterocycles. ajchem-a.com A gold-catalyzed annulation procedure could enable the direct and modular assembly of the substituted piperidine ring system from acyclic precursors with high stereoselectivity. ajchem-a.comnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |

| Catalytic Hydrogenation | High stereoselectivity (cis-isomers), well-established. | Development of novel, stable, and reusable catalysts (e.g., Co, Ni-silicide). | Substituted Pyridines |

| Multicomponent Reactions | High efficiency, atom economy, rapid library generation. | Design of novel reaction cascades to form both rings in one pot. | Aldehydes, β-ketoesters, hydrazines |

| Chemo-enzymatic Synthesis | High enantioselectivity, sustainable (mild conditions). | Discovery and engineering of robust enzymes (oxidases, reductases). | Activated Pyridines |

| Gold-Catalyzed Annulation | High modularity and flexibility, mild reaction conditions. | Optimization of catalysts and ligands for complex substrates. | N-allenamides, alkene-tethered oximes |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis, optimization, and production of this compound and its derivatives, the integration of modern automation technologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. nih.govresearchgate.net

Future research should embrace: